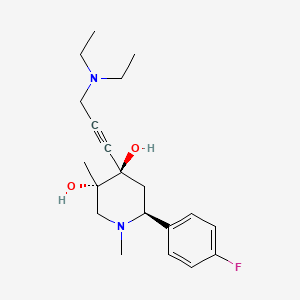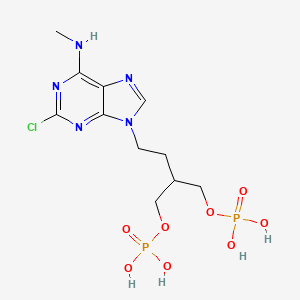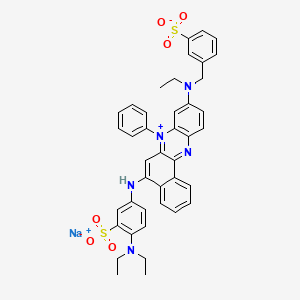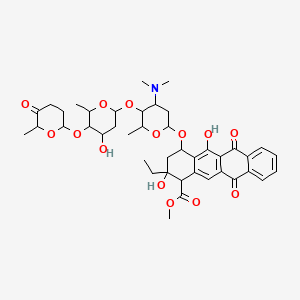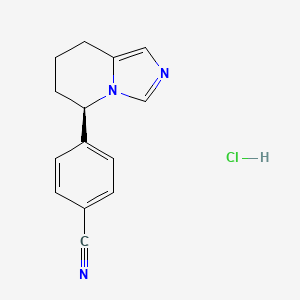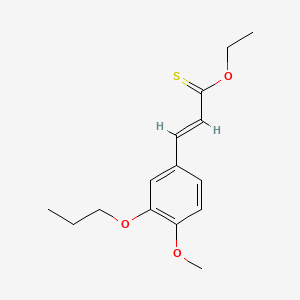
3-(4-Methoxy-3-propoxyphenyl)-2-propenethioic acid O-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid derivatives typically involves the modification of the cinnamic acid structure through various chemical reactions. One common method is the esterification of cinnamic acid with appropriate alcohols in the presence of catalysts. For the synthesis of cinnamic acid, (4-methoxy-3-propoxy)thio-, O-ethyl ester, the following steps can be employed:
Esterification: Cinnamic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl cinnamate.
Thioesterification: Ethyl cinnamate is then reacted with 4-methoxy-3-propoxy thiol in the presence of a base such as sodium hydroxide to form the desired thioester derivative.
Industrial Production Methods
Industrial production of cinnamic acid derivatives often involves large-scale esterification and thioesterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Cinnamic acid, (4-methoxy-3-propoxy)thio-, O-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or sulfide.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cinnamic acid, (4-methoxy-3-propoxy)thio-, O-ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of cinnamic acid, (4-methoxy-3-propoxy)thio-, O-ethyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic acid: The parent compound with a simpler structure.
4-Methoxycinnamic acid: A derivative with a methoxy group but lacking the thioester linkage.
Ethyl cinnamate: An ester derivative without the thioester group.
Uniqueness
Cinnamic acid, (4-methoxy-3-propoxy)thio-, O-ethyl ester is unique due to the presence of both methoxy and propoxy groups along with a thioester linkage. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
117666-85-0 |
|---|---|
Fórmula molecular |
C15H20O3S |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
O-ethyl (E)-3-(4-methoxy-3-propoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C15H20O3S/c1-4-10-18-14-11-12(6-8-13(14)16-3)7-9-15(19)17-5-2/h6-9,11H,4-5,10H2,1-3H3/b9-7+ |
Clave InChI |
VFRJDRWMWFPRRY-VQHVLOKHSA-N |
SMILES isomérico |
CCCOC1=C(C=CC(=C1)/C=C/C(=S)OCC)OC |
SMILES canónico |
CCCOC1=C(C=CC(=C1)C=CC(=S)OCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


